Cas no 1099598-02-3 (3-Fluoro-5-methylbenzotrifluoride)

3-Fluoro-5-methylbenzotrifluoride 化学的及び物理的性質

名前と識別子

-

- 3-Fluoro-5-methylbenzotrifluoride

- AG-A-60192

- AGN-PC-01N78N

- CTK8E7380

- SureCN172763

- G29505

- 1-fluoro-3-methyl-5-(trifluoromethyl)benzene

- SCHEMBL172763

- 3-Fluoro-5-methylbenzotrilfuoride

- AKOS005255487

- EN300-7812658

- UECQNMYHFBVFRX-UHFFFAOYSA-N

- DTXSID50591716

- 1099598-02-3

- FS-5389

- UWBNDZJSKMKSOD-UHFFFAOYSA-N

- CS-0261318

- MFCD11100542

-

- MDL: MFCD11100542

- インチ: InChI=1S/C8H6F4/c1-5-2-6(8(10,11)12)4-7(9)3-5/h2-4H,1H3

- InChIKey: UWBNDZJSKMKSOD-UHFFFAOYSA-N

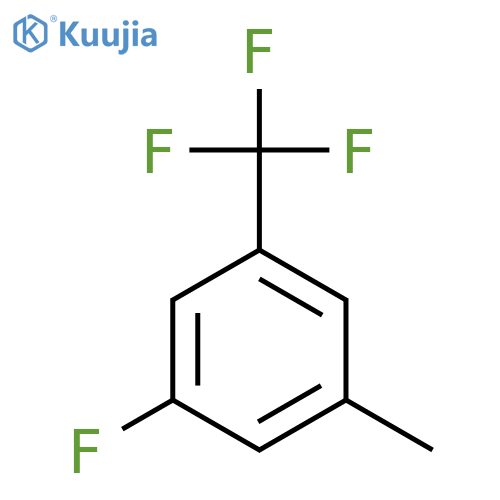

- ほほえんだ: CC1=CC(=CC(=C1)F)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 178.04056284g/mol

- どういたいしつりょう: 178.04056284g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 152

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 0Ų

3-Fluoro-5-methylbenzotrifluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7812658-5.0g |

1-fluoro-3-methyl-5-(trifluoromethyl)benzene |

1099598-02-3 | 95.0% | 5.0g |

$359.0 | 2025-02-22 | |

| Enamine | EN300-7812658-0.5g |

1-fluoro-3-methyl-5-(trifluoromethyl)benzene |

1099598-02-3 | 95.0% | 0.5g |

$78.0 | 2025-02-22 | |

| 1PlusChem | 1P0091BF-5g |

3-Fluoro-5-methylbenzotrifluoride |

1099598-02-3 | 98% | 5g |

$390.00 | 2025-02-24 | |

| 1PlusChem | 1P0091BF-25g |

3-Fluoro-5-methylbenzotrifluoride |

1099598-02-3 | 98% | 25g |

$1745.00 | 2025-02-24 | |

| 1PlusChem | 1P0091BF-1g |

3-Fluoro-5-methylbenzotrifluoride |

1099598-02-3 | 98% | 1g |

$114.00 | 2025-02-24 | |

| 1PlusChem | 1P0091BF-250mg |

3-Fluoro-5-methylbenzotrifluoride |

1099598-02-3 | 98% | 250mg |

$69.00 | 2025-02-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1331988-1g |

1-Fluoro-3-methyl-5-(trifluoromethyl)benzene |

1099598-02-3 | 98% | 1g |

¥2639.00 | 2024-08-09 | |

| eNovation Chemicals LLC | Y1251212-250mg |

3-Fluoro-5-methylbenzotrifluoride |

1099598-02-3 | 98% | 250mg |

$190 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1251212-5g |

3-Fluoro-5-methylbenzotrifluoride |

1099598-02-3 | 98% | 5g |

$630 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1251212-1g |

3-Fluoro-5-methylbenzotrifluoride |

1099598-02-3 | 98% | 1g |

$230 | 2025-02-21 |

3-Fluoro-5-methylbenzotrifluoride 関連文献

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

-

C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

3-Fluoro-5-methylbenzotrifluorideに関する追加情報

Introduction to 3-Fluoro-5-methylbenzotrifluoride (CAS No. 1099598-02-3)

3-Fluoro-5-methylbenzotrifluoride, identified by its Chemical Abstracts Service (CAS) number 1099598-02-3, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the benzotrifluoride class, characterized by the presence of three fluorine atoms attached to a benzene ring, which imparts unique electronic and steric properties. The introduction of a methyl group at the 5-position and a fluorine atom at the 3-position further modulates its reactivity and potential biological activity.

The structural features of 3-fluoro-5-methylbenzotrifluoride make it a valuable intermediate in synthetic chemistry. The trifluoromethyl group, in particular, is well-known for its ability to enhance metabolic stability and binding affinity in drug candidates. This property has been extensively exploited in the development of novel therapeutic agents targeting various diseases, including cancer and infectious disorders. The presence of both fluorine and methyl substituents allows for diverse functionalization, enabling chemists to tailor the compound for specific applications.

In recent years, there has been a surge in research focused on fluorinated aromatic compounds due to their promising pharmacological properties. Studies have demonstrated that the electron-withdrawing nature of fluorine atoms can influence the conformation and reactivity of molecules, leading to improved bioavailability and efficacy. For instance, 3-fluoro-5-methylbenzotrifluoride has been investigated as a potential scaffold for kinase inhibitors, where its ability to modulate hydrogen bonding and hydrophobic interactions is particularly advantageous.

One of the most compelling aspects of 3-fluoro-5-methylbenzotrifluoride is its role in medicinal chemistry as a building block for more complex molecules. Researchers have leveraged its structural framework to develop inhibitors of enzymes involved in tumor progression. The trifluoromethyl group, in particular, has been shown to improve binding affinity by increasing lipophilicity and reducing susceptibility to metabolic degradation. This has led to several high-profile drug candidates entering clinical trials, highlighting the significance of compounds like 3-fluoro-5-methylbenzotrifluoride in modern drug discovery.

The synthesis of 3-fluoro-5-methylbenzotrifluoride presents an interesting challenge due to the need for precise functional group manipulation. Traditional synthetic routes often involve multi-step processes that require careful control of reaction conditions to avoid unwanted side products. Advances in catalytic methods have recently enabled more efficient pathways, reducing the number of synthetic steps while maintaining high yields. These improvements have not only made the production of 3-fluoro-5-methylbenzotrifluoride more feasible but also more cost-effective, facilitating its use in large-scale applications.

From an agrochemical perspective, 3-fluoro-5-methylbenzotrifluoride has shown potential as a precursor for developing novel pesticides. The structural motifs present in this compound can be modified to create bioactive molecules that target specific pests while minimizing environmental impact. Fluorinated aromatic compounds are known for their stability and resistance to degradation, making them ideal candidates for long-lasting agricultural applications. Ongoing research is exploring derivatives of 3-fluoro-5-methylbenzotrifluoride that exhibit potent insecticidal or herbicidal properties without compromising ecological safety.

The computational modeling of 3-fluoro-5-methylbenzotrifluoride has also advanced significantly, providing insights into its interactions with biological targets. Molecular docking studies have revealed how the compound can bind to proteins with high specificity, offering a rational basis for designing next-generation therapeutics. These computational approaches are complemented by experimental validation, ensuring that hypotheses generated from virtual screening are translated into tangible results. The integration of computational chemistry with traditional synthetic methods has accelerated the discovery pipeline for compounds like 3-fluoro-5-methylbenzotrifluoride.

In conclusion, 3-fluoro-5-methylbenzotrifluoride (CAS No. 1099598-02-3) represents a fascinating example of how structural modifications can yield compounds with remarkable potential across multiple domains. Its role in pharmaceutical development underscores the importance of fluorinated aromatics as key components in modern medicine. As research continues to uncover new applications and synthetic strategies, compounds like this will undoubtedly remain at the forefront of chemical innovation.

1099598-02-3 (3-Fluoro-5-methylbenzotrifluoride) 関連製品

- 141872-92-6(4-Fluoro-1-methyl-2-(trifluoromethyl)benzene)

- 35564-19-3(3,5-Bis(trifluoromethyl)fluorobenzene)

- 401-85-4(3,5-Difluorobenzotrifluoride)

- 402-44-8(1-Fluoro-4-(trifluoromethyl)benzene)

- 80172-04-9(1,2,3-Trifluoro-5-(trifluoromethyl)benzene)

- 32137-19-2(3,4-Difluorobenzotrifluoride)

- 80245-26-7(4-Fluoro-2-methylbenzotrifluoride)

- 401-80-9(3-Fluorobenzotrifluoride)

- 1183845-87-5(1-2-fluoro-6-(4-methyl-1H-pyrazol-1-yl)phenylethan-1-one)

- 2810261-06-2(6,6-Dimethoxy-2-oxaspiro[3.3]heptane)